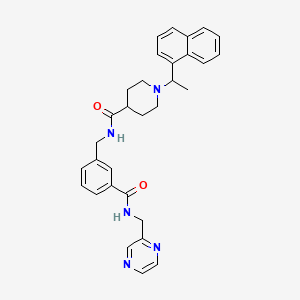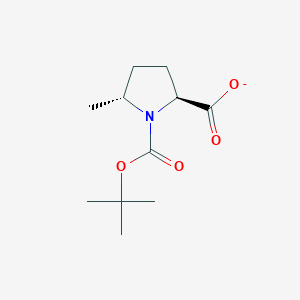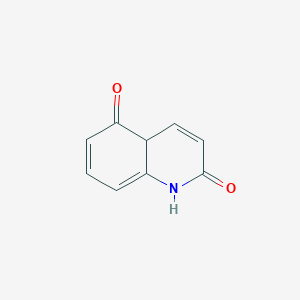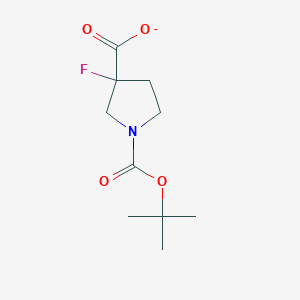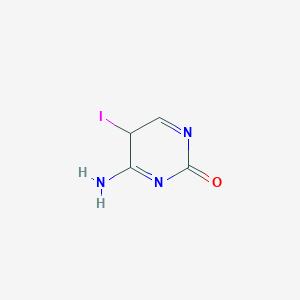
mAC2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has an IC50 value of 4.45 μM and exhibits low activity on mAC1 and mAC5 . This compound is primarily used in scientific research to study the inhibition of adenylate cyclases, which are enzymes involved in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
准备方法
The synthesis of mAC2-IN-1 involves several steps, including the use of 7-deazapurine analogues of adefovir . The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
化学反应分析
mAC2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
mAC2-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of adenylate cyclases and the resulting effects on cAMP levels.
Biology: The compound is used to investigate the role of adenylate cyclases in various biological processes, including signal transduction and cellular communication.
Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting adenylate cyclases for the treatment of diseases such as heart failure and certain types of cancer.
Industry: The compound is used in the development of new drugs and in the study of enzyme inhibition mechanisms.
作用机制
mAC2-IN-1 exerts its effects by selectively inhibiting human adenylate cyclases, particularly mAC2. The inhibition of these enzymes leads to a decrease in the conversion of ATP to cAMP, which in turn affects various cellular processes regulated by cAMP levels . The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in regulating cellular functions such as metabolism, gene expression, and cell growth.
相似化合物的比较
mAC2-IN-1 is unique in its selectivity for mAC2 over other adenylate cyclases such as mAC1 and mAC5 . Similar compounds include other adenylate cyclase inhibitors, but this compound stands out due to its high potency and selectivity. Some similar compounds are:
mAC1-IN-1: An inhibitor with higher activity on mAC1.
mAC5-IN-1: An inhibitor with higher activity on mAC5.
Adefovir: A related compound used as a starting material in the synthesis of this compound.
These compounds share structural similarities but differ in their selectivity and potency towards different adenylate cyclases.
属性
分子式 |
C41H47N8O8P |
|---|---|
分子量 |
810.8 g/mol |
IUPAC 名称 |
propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2R)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34+,58? |
InChI 键 |
LHRJSELQNIMKFQ-QUAYPLFLSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


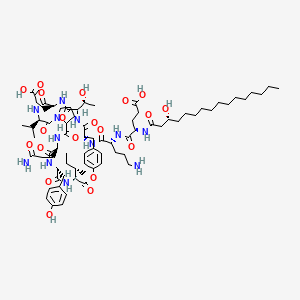
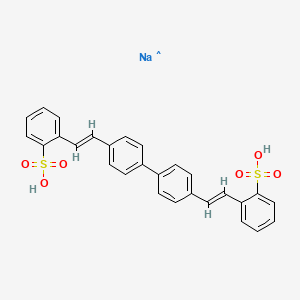

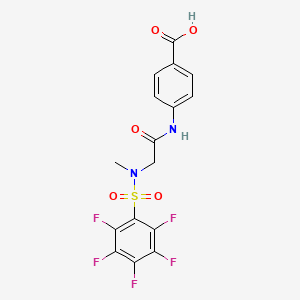
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
